4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine
Brand Name: Vulcanchem
CAS No.: 16386-67-7
VCID: VC7840488
InChI: InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3
SMILES: CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1
Molecular Formula: C19H18BrNS
Molecular Weight: 372.3 g/mol

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine

CAS No.: 16386-67-7

Cat. No.: VC7840488

Molecular Formula: C19H18BrNS

Molecular Weight: 372.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine - 16386-67-7

Specification

CAS No. 16386-67-7
Molecular Formula C19H18BrNS
Molecular Weight 372.3 g/mol
IUPAC Name 4-(2-bromothioxanthen-9-ylidene)-1-methylpiperidine
Standard InChI InChI=1S/C19H18BrNS/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3
Standard InChI Key UHGZJXZINNENOT-UHFFFAOYSA-N
SMILES CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1
Canonical SMILES CN1CCC(=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Br)CC1

Introduction

Chemical Identity and Structural Features

Structural Characteristics

The compound features:

  • A thioxanthene tricyclic system (two benzene rings fused with a sulfur-containing central ring).

  • A bromine atom at position 2 of the thioxanthene core.

  • A methylpiperidine group linked via a ylidene bond at position 9, introducing conformational rigidity.

This architecture enables π-π stacking interactions and potential receptor binding, though specific targets remain uncharacterized .

Physical and Chemical Properties

Limited experimental data are available for this compound. Based on structural analogs and supplier documentation:

PropertyDescription
AppearanceTypically supplied as a solid or crystalline powder (exact form unspecified)
SolubilityLikely lipophilic due to aromatic and heterocyclic components
StabilityStable under recommended storage conditions (avoid light and moisture)

Thermal decomposition and exact melting/boiling points require further empirical validation.

Synthesis and Production

  • Friedel-Crafts alkylation to attach the piperidine moiety.

  • Bromination using reagents like N-bromosuccinimide (NBS) for aromatic substitution .

  • Ylidene bond formation via condensation reactions under alkaline conditions.

Industrial-scale production remains confined to specialized suppliers such as Combi-Blocks, which designates the compound for research purposes only .

Pharmacological Profile and Research Applications

Mechanistic Hypotheses

While direct studies are lacking, structurally related compounds like BF-1 (PubChem CID 10287037) exhibit potent 5-HT2B_{2B} receptor antagonism, implicating thioxanthene-piperidine derivatives in neurological pathways . The bromine substituent in 4-(2-bromo-9H-thioxanthen-9-ylidene)-1-methylpiperidine may enhance electrophilic reactivity, potentially enabling covalent binding to biological targets.

Current Research Applications

  • Organic Synthesis: Serves as a building block for complex heterocycles.

  • Material Science: Investigated for optoelectronic properties due to extended conjugation.

  • Medicinal Chemistry: Preliminary screens assess its utility in migraine and CNS disorder models, though no clinical data exist .

Exposure RouteResponse
InhalationMove to fresh air; seek medical attention if respiratory distress occurs
Skin ContactWash thoroughly with soap and water
Eye ContactRinse cautiously with water for 15 minutes; consult ophthalmologist

Storage: Maintain in a tightly sealed container at 2–8°C, protected from light and humidity .

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